![molecular formula C19H19N3 B5638812 2-(1-benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-benzimidazole](/img/structure/B5638812.png)
2-(1-benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various chemical reactions, including the aza-Diels-Alder reaction and catalyst-free methods. For instance, tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized via the reaction of 2-vinyl-4,5-dihydroimidazole derivatives with substituted benzylidenemalononitrile in a catalyst-free aza-Diels-Alder reaction, indicating the versatility and adaptability of synthesis routes for related compounds (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been a subject of study, with X-ray crystallography being a common tool for structural determination. For example, the crystal structure of substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives has been confirmed, providing insights into the conformation and intermolecular interactions of such molecules (Hranjec et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for forming complex structures. The rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes to produce pyrido[1,2-a]benzimidazole derivatives highlights the compound's capability to engage in complex-forming reactions with moderate to excellent yields (Peng et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are crucial for understanding their behavior in various environments. The synthesis and properties of light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid and aromatic diamines, for instance, reveal the influence of molecular structure on solubility and thermal stability, pertinent to the development of new materials with specific physical properties (Yang & Su, 2005).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, interaction with other molecules, and potential for forming diverse chemical bonds, are integral to their application in various fields. The study on the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination highlights the intricate balance between reaction conditions and product formation, shedding light on the compound's chemical behavior (Masters et al., 2011).
properties
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)14-22-12-10-16(11-13-22)19-20-17-8-4-5-9-18(17)21-19/h1-10H,11-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKHLSANYDLDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-benzoimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.